REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[CH3:12][S:13](=[O:14])(=[O:15])[c:16]1[cH:17][cH:18][c:19]([B:22]([OH:23])[OH:24])[cH:20][cH:21]1>>[c:2]1(-[c:19]2[cH:18][cH:17][c:16]([S:13]([CH3:12])(=[O:14])=[O:15])[cH:21][cH:20]2)[cH:3][n:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cncc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(B(O)O)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cncc(-c2ccc(S(C)(=O)=O)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |